![molecular formula C15H18N4O2+2 B14430725 4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium CAS No. 80466-19-9](/img/structure/B14430725.png)
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium is a complex organic compound with a unique structure that includes a pyridinium ring and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium typically involves multiple steps, starting with the preparation of the pyridinium ring. The hydroxyimino group is then introduced through a series of reactions, including oxidation and substitution reactions. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The pyridinium ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
- 4-Carbamoyl-1-(4-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}butyl)pyridinium
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
Uniqueness
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium is unique due to its specific structure, which includes a propyl linker between the pyridinium rings. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different linkers or substituents .
特性
CAS番号 |
80466-19-9 |
|---|---|
分子式 |
C15H18N4O2+2 |
分子量 |
286.33 g/mol |
IUPAC名 |
1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c16-15(20)14-4-10-19(11-5-14)7-1-6-18-8-2-13(3-9-18)12-17-21/h2-5,8-12H,1,6-7H2,(H-,16,20)/p+2 |
InChIキー |
KCCVYOKFPFWMQG-UHFFFAOYSA-P |
異性体SMILES |
C1=C[N+](=CC=C1/C=N/O)CCC[N+]2=CC=C(C=C2)C(=O)N |
正規SMILES |
C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)

![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

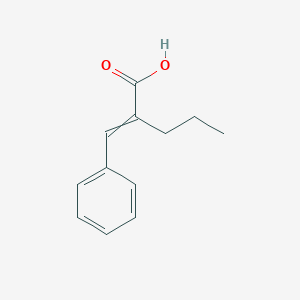
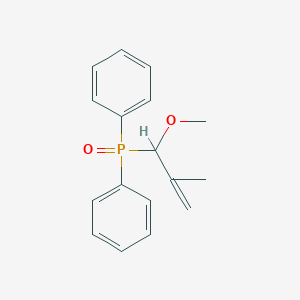
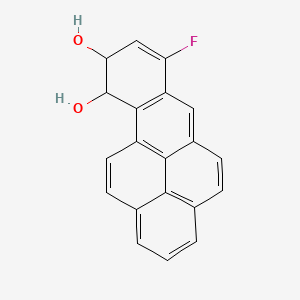
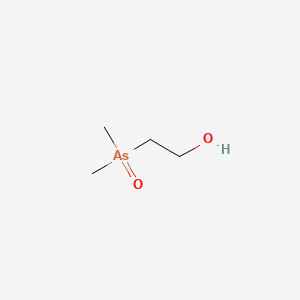
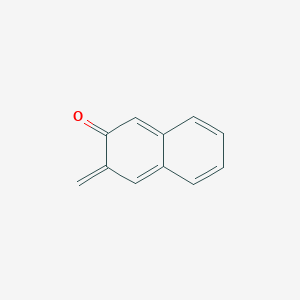
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
